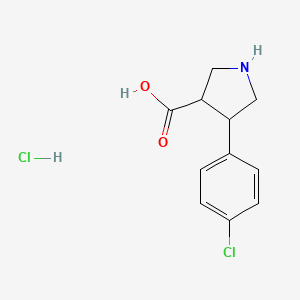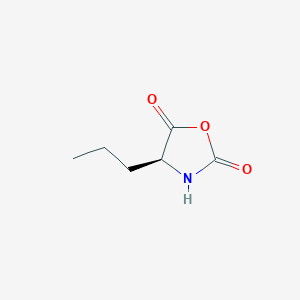
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-chloropyridine with 5-methyl-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine.
Scientific Research Applications
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which 2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to prevent cell replication. The triazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-chloro-5-(5-methyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a triazole moiety makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H7ClN4/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3,(H,11,12,13) |
InChI Key |
NHOXLOPJCPVKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)

![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)

